molecular formula C18H20ClN3O B277743 N-(2-chlorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

N-(2-chlorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No. B277743
M. Wt: 329.8 g/mol
InChI Key: AXRVWHDOPGHHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide, also known as mCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been extensively studied for its effects on the central nervous system.

Mechanism of Action

MCPP acts as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. It also acts as an antagonist at the 5-HT3 receptor. The exact mechanism of action of N-(2-chlorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is thought to increase the release of serotonin in certain brain regions, leading to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces changes in mood and cognition, including anxiety, agitation, and hallucinations. This compound has also been shown to affect appetite and satiety, with some studies suggesting that it may have potential as a weight loss drug.

Advantages and Limitations for Lab Experiments

MCPP has several advantages for lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has been extensively studied, and its effects on the central nervous system are well understood. However, N-(2-chlorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, which can make it difficult to dose accurately.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a weight loss drug. Several studies have suggested that this compound may have appetite suppressant effects, and further research is needed to explore this potential. Another area of interest is its effects on the serotonergic system. This compound has been shown to interact with several serotonin receptors, and further research is needed to fully understand its mechanism of action. Finally, this compound may have potential as a research tool for investigating the role of serotonin in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide involves the reaction of 1-(3-methylphenyl)piperazine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

MCPP has been extensively studied for its effects on the central nervous system. It has been used as a research tool to investigate the serotonergic system, which is involved in the regulation of mood, cognition, and behavior. N-(2-chlorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been shown to interact with several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. It has also been used to study the effects of serotonin on appetite and satiety.

properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H20ClN3O/c1-14-5-4-6-15(13-14)21-9-11-22(12-10-21)18(23)20-17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3,(H,20,23)

InChI Key

AXRVWHDOPGHHDS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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